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Cat. No.: B080846 Get Quote

An In-Depth Technical Guide to the Reactivity of Dimethyldivinylsilane's Vinyl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the vinyl groups in

dimethyldivinylsilane, a versatile building block in organic synthesis and polymer chemistry.

The reactivity of its silicon-vinyl (Si-CH=CH₂) functionalities allows for a diverse range of

transformations, making it a valuable precursor for the synthesis of advanced materials and

complex molecules. This document details key reaction types, including hydrosilylation, various

polymerization methods, and palladium-catalyzed cross-coupling reactions.

Hydrosilylation
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a

silicon-hydride (Si-H) bond across the double bond of the vinyl group. This reaction is a highly

efficient method for forming stable silicon-carbon bonds and is widely used in the curing of

silicone polymers and the synthesis of organosilanes.[1][2] The reaction is typically catalyzed

by transition metal complexes, most commonly those based on platinum.[1][2]

Reaction Mechanism: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-

Harrod mechanism.[3][4] This catalytic cycle involves the following key steps:
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Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a

platinum(II) hydride species.

Olefin Coordination: The vinyl group of dimethyldivinylsilane coordinates to the platinum(II)

complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step

can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched

(Markovnikov) product.

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive

elimination to yield the final product and regenerate the platinum(0) catalyst.

Pt(0)
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Pt(II)-H(SiR3)(Vinyl)

Olefin Coordination
+ Vinylsilane

Pt(II)-Alkyl(SiR3)

Migratory Insertion

Reductive Elimination ProductProduct Release
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Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data on Hydrosilylation
The efficiency and regioselectivity of the hydrosilylation of dimethyldivinylsilane are highly

dependent on the choice of catalyst. While platinum-based catalysts like Speier's (H₂PtCl₆) and

Karstedt's catalyst are common, other transition metals have also been explored.
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Catalyst Substrate 1 Substrate 2 Yield of 1 Yield of 2 Reference

Speier's

Catalyst
Allyl Chloride HSiCl₃ 20% 32% [2]

Karstedt's

Catalyst
Allyl Chloride HSiCl₃ 15% 13% [2]

[Rh(μ-Cl)

(dppbz)]₂
Allyl Chloride HSiCl₃ >95% Trace [2]

Note: The data above is for the hydrosilylation of allyl chloride, a model substrate, to highlight

the differences in catalyst performance. Similar trends in reactivity and selectivity are expected

for the hydrosilylation of dimethyldivinylsilane.

Experimental Protocol for Hydrosilylation
Materials:

Dimethyldivinylsilane

Trichlorosilane

Rhodium catalyst precursor, e.g., [Rh(μ-Cl)(dppbzF)]₂

Toluene (anhydrous)

Mesitylene (internal standard)

Nitrogen atmosphere apparatus

Schlenk line or glovebox

Procedure:

Under a nitrogen atmosphere, a stock solution of the rhodium catalyst in toluene (0.5 mM) is

prepared.
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To a 10 mL screw-capped vial equipped with a stir bar, add the desired amount of the

catalyst stock solution.

Remove the toluene in vacuo.

Add dimethyldivinylsilane (1.0 mmol) and trichlorosilane (3.0 mmol) to the vial.

The reaction mixture is stirred at 60 °C for 20 hours.

After cooling to room temperature, an internal standard (mesitylene, 0.10 mmol) is added.

The yield of the product is determined by ¹H NMR spectroscopy.[2]

Polymerization of Dimethyldivinylsilane
The vinyl groups of dimethyldivinylsilane allow it to act as a monomer in various

polymerization reactions, leading to the formation of silicon-containing polymers with unique

properties.

Anionic Polymerization
Anionic polymerization, initiated by organolithium reagents such as n-butyllithium (n-BuLi), can

be used to polymerize dimethyldivinylsilane. This method offers good control over the

molecular weight and dispersity of the resulting polymer.

Experimental Protocol for Anionic Polymerization:

Materials:

Dimethyldivinylsilane (rigorously purified)

n-Butyllithium (n-BuLi) in hexane

Cyclohexane (anhydrous, polymerization grade)

Methanol (for termination)

High-vacuum apparatus and Schlenk line
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Procedure:

Purification: Dimethyldivinylsilane and cyclohexane must be rigorously purified to remove

any protic impurities. This is typically done by distillation from a suitable drying agent (e.g.,

CaH₂) followed by exposure to a scavenging agent like a solution of n-BuLi.

Initiation: In a high-vacuum reactor, the purified cyclohexane is distilled in, followed by the

purified dimethyldivinylsilane monomer. The reactor is cooled to the desired temperature

(e.g., 0 °C).

A calculated amount of n-BuLi solution is added via syringe to initiate the polymerization. The

reaction mixture is stirred under an inert atmosphere.

Propagation: The polymerization is allowed to proceed for a set amount of time, during which

the polymer chains grow.

Termination: The polymerization is terminated by the addition of a protic agent, such as

methanol.

Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed

by filtration and drying under vacuum.[5][6]

Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to form

polymers from α,ω-dienes. Dimethyldivinylsilane can undergo ADMET polymerization in the

presence of a suitable catalyst, such as a Grubbs catalyst, to yield unsaturated

polycarbosilanes.[7]

Reaction Mechanism:

The ADMET polymerization proceeds through a series of metathesis reactions between the

terminal vinyl groups of the monomer and the growing polymer chains, with the release of

ethylene gas driving the reaction to completion.

n H2C=CH-Si(Me)2-CH=CH2 -[CH=CH-Si(Me)2-CH=CH]-nADMET Polymerization[Ru] Catalyst (n-1) H2C=CH2Byproduct

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b080846?utm_src=pdf-body
https://www.benchchem.com/product/b080846?utm_src=pdf-body
http://www.materials.uoi.gr/polymers/pages-en/personnel_pages/Anionic_Mays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6624691/
https://www.benchchem.com/product/b080846?utm_src=pdf-body
https://www.mdpi.com/2073-4344/14/2/97
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General scheme for the ADMET polymerization of dimethyldivinylsilane.

Quantitative Data on ADMET Polymerization:

The molecular weight of the resulting polymer can be controlled by the reaction conditions and

the choice of catalyst.

Monomer Catalyst

Molar
Ratio
(Monome
r:Catalyst
)

Temperat
ure (°C)

Mn (
g/mol )

PDI
(Mw/Mn)

Referenc
e

Diallyldimet

hylsilane

Grubbs'

2nd Gen.
100:1 80 8,400 1.75 [8]

Diallyldimet

hylsilane

Grubbs' 1st

Gen.
100:1 80 6,600 1.77 [8]

Bis(10-

undecenoa

te) with

Isosorbide

Grubbs'

2nd Gen.
1000:1 90 71,400 2.2 [9]

Note: The data above is for similar diene monomers and illustrates the typical molecular

weights and polydispersity indices (PDI) that can be achieved through ADMET polymerization.

Palladium-Catalyzed Cross-Coupling Reactions
The vinyl groups of dimethyldivinylsilane can participate in palladium-catalyzed cross-

coupling reactions, such as the Heck reaction and its variants.

The Heck Reaction
In a Heck reaction, a vinyl group couples with an aryl or vinyl halide in the presence of a

palladium catalyst and a base to form a substituted alkene.[10][11]
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Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a

Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride

elimination to release the product and regenerate the catalyst.[12]

Pd(0)L2

Ar-Pd(II)-X(L2)Oxidative Addition
+ Ar-X

Alkene Complex

Alkene Coordination
+ Vinylsilane

Insertion Product

Migratory Insertion

β-Hydride Elimination
+ Base ProductProduct Release

Click to download full resolution via product page

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol for the Heck Reaction:

Materials:

Dimethyldivinylsilane

Iodobenzene

Palladium(II) acetate (Pd(OAc)₂)

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF)

Nitrogen atmosphere apparatus

Procedure:

To a reaction vessel under a nitrogen atmosphere, add palladium(II) acetate (2 mol%),

iodobenzene (1.0 mmol), and DMF (5 mL).

Add dimethyldivinylsilane (1.2 mmol) and triethylamine (2.0 mmol) to the mixture.
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The reaction is heated to 100 °C and stirred for 24 hours.

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent

(e.g., ethyl acetate).

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the desired

substituted vinylsilane.[13][14]

The Silyl-Heck Reaction
A variation of the Heck reaction is the silyl-Heck reaction, where a silyl halide is coupled with an

alkene. This reaction provides a direct route to vinylsilanes and allylsilanes.

Quantitative Data for Silyl-Heck Reaction:

Alkene
Silylating
Agent

Catalyst
System

Yield Reference

4-tert-

butylstyrene
Me₃Si-Cl/LiI

Pd₂(dba)₃ /

tBuPPh₂
High [6]

Styrene TMSI
Pd₂(dba)₃ /

tBuPPh₂
95%

4-Fluorostyrene TMSI
Pd₂(dba)₃ /

tBuPPh₂
96%

Conclusion
The vinyl groups of dimethyldivinylsilane exhibit a rich and versatile reactivity, enabling a

wide array of chemical transformations. Key reactions such as hydrosilylation, anionic and

ADMET polymerization, and palladium-catalyzed cross-coupling reactions provide powerful

tools for the synthesis of novel organosilicon compounds and polymers. The ability to precisely

control these reactions through the choice of catalysts and reaction conditions makes
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dimethyldivinylsilane an invaluable component in the toolkit of researchers and professionals

in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

3. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction -
PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. materials.uoi.gr [materials.uoi.gr]

6. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

7. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically
Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]

8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-
coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene | Semantic Scholar
[semanticscholar.org]

11. odinity.com [odinity.com]

12. Heck reactions of iodobenzene and methyl acrylate with conventional supported
palladium catalysts in the presence of organic and/or inorganic bases without ligands -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC
[pmc.ncbi.nlm.nih.gov]

14. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal
Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b080846?utm_src=pdf-body
https://www.benchchem.com/product/b080846?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7598247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9814849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236810/
https://www.researchgate.net/publication/391598028_Recent_Progress_of_Platinum_and_Rhodium_Catalysts_in_Hydrosilylation_Reactions
http://www.materials.uoi.gr/polymers/pages-en/personnel_pages/Anionic_Mays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6624691/
https://www.mdpi.com/2073-4344/14/2/97
https://www.mdpi.com/2073-4344/14/2/97
https://pmc.ncbi.nlm.nih.gov/articles/PMC10367967/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10367967/
https://www.mdpi.com/2073-4344/7/9/267
https://www.semanticscholar.org/paper/Hydrosilylation-reaction-of-methylhydridesiloxane-Mukbaniani-Tatrishvili/95ee10f6cfbde28f62065fa888c3627459330c1f
https://www.semanticscholar.org/paper/Hydrosilylation-reaction-of-methylhydridesiloxane-Mukbaniani-Tatrishvili/95ee10f6cfbde28f62065fa888c3627459330c1f
https://www.odinity.com/intro-organometallics-heck-reaction/
https://pubmed.ncbi.nlm.nih.gov/10826606/
https://pubmed.ncbi.nlm.nih.gov/10826606/
https://pubmed.ncbi.nlm.nih.gov/10826606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5665371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5665371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3381733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3381733/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Understanding the reactivity of Dimethyldivinylsilane's
vinyl groups.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080846#understanding-the-reactivity-of-
dimethyldivinylsilane-s-vinyl-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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